molecular formula C20H17ClN4OS B11293854 2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11293854
M. Wt: 396.9 g/mol
InChI Key: XUFAELIECXODRZ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as benzylthio, chlorobenzyl, and methyl groups

Preparation Methods

The synthesis of 2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable reagents.

    Introduction of the pyrimidine ring: This step often involves the reaction of the triazole intermediate with suitable pyrimidine precursors under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(Benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups present in the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It has been used in studies to understand its interaction with biological targets, such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

2-(Benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other triazolopyrimidine derivatives, such as:

  • 2-(Benzylthio)-6-(2-methylbenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
  • 2-(Benzylthio)-6-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

These compounds share a similar core structure but differ in the nature of the substituents

Properties

Molecular Formula

C20H17ClN4OS

Molecular Weight

396.9 g/mol

IUPAC Name

2-benzylsulfanyl-6-[(2-chlorophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4OS/c1-13-16(11-15-9-5-6-10-17(15)21)18(26)25-19(22-13)23-20(24-25)27-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,23,24)

InChI Key

XUFAELIECXODRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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